![molecular formula C27H20O8 B12002487 (4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate CAS No. 52080-38-3](/img/structure/B12002487.png)
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate is a complex organic compound with a unique structure that includes a pyran ring substituted with benzoyloxy groups and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate typically involves multicomponent reactions. One common method is the Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine at controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by light-absorbing semiconductors or noble-metal-free nanomaterials.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Photochemical oxidation using light-absorbing semiconductors.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer properties, particularly in inducing ferroptosis.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism by which (4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate exerts its effects involves several molecular targets and pathways. For instance, in cancer research, it has been shown to induce ferroptosis, a form of programmed cell death characterized by the accumulation of lipid peroxides . This process is typically catalyzed by iron and involves the generation of reactive oxygen species that attack polyunsaturated fatty acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-6-styryl-4H-pyran-2-carbonitriles: These compounds share a similar pyran ring structure and are used in the synthesis of new 4-pyrone derivatives.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another compound with a pyran ring, used in various synthetic applications.
Uniqueness
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Eigenschaften
52080-38-3 | |
Molekularformel |
C27H20O8 |
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate |
InChI |
InChI=1S/C27H20O8/c28-23-22(34-25(30)19-12-6-2-7-13-19)16-21(17-32-24(29)18-10-4-1-5-11-18)33-27(23)35-26(31)20-14-8-3-9-15-20/h1-16,21,27H,17H2 |
InChI-Schlüssel |
NOKKFSNWQIZOKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C=C(C(=O)C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.